molecular formula C14H18FN3O B3006565 N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide CAS No. 1181872-77-4

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide

Cat. No.: B3006565
CAS No.: 1181872-77-4
M. Wt: 263.316
InChI Key: VCJBLKYINGTPTD-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a cyano group, a fluorophenyl group, and an amide linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide typically involves multiple steps:

    Formation of the cyano intermediate: The starting material, 1,2-dimethylpropylamine, is reacted with a cyanating agent such as cyanogen bromide (BrCN) under basic conditions to form the cyano intermediate.

    Coupling with 2-fluoroaniline: The cyano intermediate is then coupled with 2-fluoroaniline in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of reaction conditions: Scaling up the reaction requires optimization of temperature, pressure, and reaction time to ensure high yield and purity.

    Continuous flow synthesis: Utilizing continuous flow reactors can enhance the efficiency and safety of the synthesis process.

    Automated purification systems: Implementing automated systems for purification can streamline the production process and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the cyano group to an amine group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Substitution: Substituted derivatives with various functional groups replacing the fluorophenyl group.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of advanced materials with unique properties, such as polymers or coatings.

    Biological Studies: The compound can serve as a probe or ligand in biological assays to study protein-ligand interactions or cellular processes.

    Industrial Applications: It can be employed in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-[(2-chlorophenyl)amino]acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(1-cyano-1,2-dimethylpropyl)-2-[(2-bromophenyl)amino]acetamide: Similar structure but with a bromine atom instead of a fluorine atom.

    N-(1-cyano-1,2-dimethylpropyl)-2-[(2-iodophenyl)amino]acetamide: Similar structure but with an iodine atom instead of a fluorine atom.

Uniqueness

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-fluoroanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O/c1-10(2)14(3,9-16)18-13(19)8-17-12-7-5-4-6-11(12)15/h4-7,10,17H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJBLKYINGTPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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